Bencyclane Bencyclane Bencyclane is a member of benzenes.
A vasodilator agent found to be effective in a variety of peripheral circulation disorders. It has various other potentially useful pharmacological effects. Its mechanism may involve block of calcium channels.
Brand Name: Vulcanchem
CAS No.: 2179-37-5
VCID: VC0007007
InChI: InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3
SMILES: CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2
Molecular Formula: C19H31NO
Molecular Weight: 289.5 g/mol

Bencyclane

CAS No.: 2179-37-5

Cat. No.: VC0007007

Molecular Formula: C19H31NO

Molecular Weight: 289.5 g/mol

* For research use only. Not for human or veterinary use.

Bencyclane - 2179-37-5

CAS No. 2179-37-5
Molecular Formula C19H31NO
Molecular Weight 289.5 g/mol
IUPAC Name 3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3
Standard InChI Key FYJJXENSONZJRG-UHFFFAOYSA-N
SMILES CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2
Canonical SMILES CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2

Chemical Structure and Synthesis

Molecular Characteristics

Bencyclane (IUPAC name: {3-[(1-benzylcycloheptyl)oxy]propyl}dimethylamine) is a tertiary amine with a molecular formula of C19H31NO\text{C}_{19}\text{H}_{31}\text{NO} and a molecular weight of 289.46 g/mol . Its structure comprises a cycloheptane ring substituted with a benzyl group at the 1-position and a dimethylaminopropoxy side chain (Figure 1) . The fumarate salt form (bencyclane fumarate, C23H35NO5\text{C}_{23}\text{H}_{35}\text{NO}_5) is commonly used in pharmaceutical formulations to enhance solubility and stability .

Synthesis Pathway

The synthesis of bencyclane involves two principal steps :

  • Grignard Addition: Benzylmagnesium bromide reacts with suberone (cycloheptanone) to form 1-benzylcycloheptanol.

  • Williamson Ether Synthesis: The alcohol intermediate undergoes etherification with 3-dimethylaminopropyl chloride in the presence of a base, yielding bencyclane.

This pathway ensures high regioselectivity and scalability, making it suitable for industrial production.

Pharmacological Properties

Pharmacokinetics

Key pharmacokinetic parameters derived from human studies include :

ParameterValue (Oral)Value (IV)BioavailabilityHalf-Life
CmaxC_{\text{max}}2–3 μg/mL3 μg/mL~20%480 min
TmaxT_{\text{max}}2–4 hoursImmediate

Bencyclane exhibits dose-proportional kinetics, with a 200 mg twice-daily regimen achieving steady-state plasma concentrations sufficient for therapeutic efficacy .

Clinical Applications

Peripheral Arterial Occlusive Disease (PAOD)

A 12-month, double-blind, placebo-controlled trial (N=75N = 75) evaluated bencyclane (200 mg twice daily) in Stage II PAOD patients :

Outcome MeasureBencyclane GroupPlacebo Grouppp-Value
Pain-free walking distance+82%+12%<0.01
Pedal pulse palpability68% improvement24%<0.05
Subjective symptom relief73%29%<0.01

Bencyclane’s efficacy is attributed to improved microcirculation and reduced vascular resistance .

Sickle Cell Disease (SCD)

Preclinical studies highlight bencyclane’s potential as an anti-sickling agent. At 104M10^{-4} \, \text{M}, it inhibits erythrocyte adhesion and deformation, likely via membrane-stabilizing effects . Clinical trials in SCD patients are warranted to validate these findings.

Adverse EventIncidence (Bencyclane)Incidence (Placebo)
Insomnia8%2%
Depressive mood6%1%
Sweating5%1%

Notably, bencyclane causes a clinically insignificant reduction in blood pressure (~5 mmHg systolic) without affecting heart rate or electrocardiographic parameters .

Drug Interactions and Contraindications

Bencyclane’s metabolism involves cytochrome P450 3A4 (CYP3A4), necessitating caution with concomitant use of :

  • CYP3A4 Inhibitors: Ketoconazole, erythromycin (may increase bencyclane exposure).

  • Antihypertensives: Synergistic hypotension risk with ACE inhibitors or β-blockers.

Contraindications include severe bradycardia and hypersensitivity to cycloheptane derivatives .

Future Directions

While bencyclane’s utility in PAOD is well-established, emerging applications merit exploration:

  • Neuroprotection: Preclinical models suggest cerebrovascular benefits in ischemic stroke.

  • Retinopathy: Vasodilatory effects may alleviate diabetic retinal ischemia.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator